Elbasvir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Elbasvir (MK-8742) es un medicamento antiviral de acción directa que se usa como parte de una terapia combinada para tratar la hepatitis C crónica, una enfermedad hepática infecciosa causada por el virus de la hepatitis C (VHC). Fue desarrollado por Merck y aprobado por la FDA en enero de 2016. This compound es un inhibidor altamente potente y selectivo de la proteína no estructural 5A (NS5A) del VHC, que es esencial para la replicación viral y el ensamblaje de viriones .
Mecanismo De Acción
Elbasvir ejerce sus efectos inhibiendo la proteína no estructural 5A (NS5A) del VHC, que es esencial para la replicación viral y el ensamblaje de viriones . Al bloquear la NS5A, this compound previene la replicación del virus de la hepatitis C, lo que lleva a una reducción de la carga viral y, en última instancia, a lograr una respuesta virológica sostenida .
Análisis Bioquímico
Biochemical Properties
Elbasvir is an inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A . This protein is essential for viral replication and virion assembly . This compound prevents viral replication in HCV genotypes 1a, 1b, and 4 .
Cellular Effects
This compound, as part of combination therapy, has been shown to achieve a sustained virologic response (SVR) between 94% and 97% for genotype 1 and 97% and 100% for genotype 4 after 12 weeks of treatment . SVR and eradication of HCV infection are associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of hepatocellular carcinoma, and reduced all-cause mortality .
Molecular Mechanism
This compound blocks NS5A, a protein necessary for hepatitis C virus replication and assembly .
Temporal Effects in Laboratory Settings
This compound appears to undergo modest hepatic metabolism and is excreted primarily unchanged in feces . Both this compound and grazoprevir are substrates of cytochrome P450 (CYP) 3A4 enzyme .
Metabolic Pathways
This compound and grazoprevir appear to undergo modest hepatic metabolism and are excreted primarily unchanged in feces . Both this compound and grazoprevir are substrates of cytochrome P450 (CYP) 3A4 enzyme .
Transport and Distribution
This compound has an estimated apparent volume of distribution of 680 liters . It is thought to distribute into most tissues including the liver . This compound is more than 99.9% bound to plasma proteins . It binds both human serum albumin and α1-acid glycoprotein .
Métodos De Preparación
La síntesis de Elbasvir implica varios pasos, incluida la síntesis enantioselectiva de un intermedio de amina quiral. El proceso incluye una reducción altamente enantioselectiva de la imina NH utilizando R-(+)-diphenylprolinol con borohidruro de sodio. Esta síntesis quiral objetivo requiere materiales de partida simples y catalizadores económicos . Los métodos de producción industrial implican síntesis enantioselectiva a gran escala con un rendimiento general del 55% .
Análisis De Reacciones Químicas
Elbasvir sufre varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Se degrada por la enzima hepática citocromo P450 3A4 (CYP3A4). La combinación con medicamentos que inducen esta enzima, como efavirenz, carbamazepina o hierba de San Juan, puede conducir a niveles plasmáticos de this compound ineficazmente bajos. Por el contrario, la combinación con inhibidores del CYP3A4 puede aumentar los niveles plasmáticos . Los principales productos formados a partir de estas reacciones son metabolitos que se excretan a través de las heces y la orina .
Aplicaciones Científicas De Investigación
Elbasvir se utiliza principalmente en el campo médico para el tratamiento de la hepatitis C. Ha demostrado una alta eficacia en la obtención de tasas de respuesta virológica sostenida (RVS) entre el 94% y el 97% para el genotipo 1 y el 97% y el 100% para el genotipo 4 después de 12 semanas de tratamiento . Además, se ha investigado this compound por su posible eficacia antiviral contra el SARS-CoV-2, el virus responsable de la COVID-19 . En el campo de la química, this compound sirve como compuesto modelo para estudiar la síntesis y la actividad de los inhibidores de la NS5A .
Comparación Con Compuestos Similares
Elbasvir es uno de varios inhibidores de la NS5A disponibles para el tratamiento de la hepatitis C. Otros compuestos similares incluyen daclatasvir, ledipasvir, ombitasvir, pibrentasvir y velpatasvir . En comparación con estos compuestos, this compound ha demostrado una mayor potencia contra las variantes de resistencia clínica y un perfil de resistencia mejorado . Su estructura única de indol tetracyclico contribuye a su alta eficacia y selectividad .
Propiedades
Elbasvir is an inhibitor of the HCV non-structural protein 5A. While the precise role of this protein is unknown, it is essential to viral replication and virion assembly.[synthesis] Potential modes of action of NS5A inhibitors like elbasvir include blocking signaling interactions, redistribution of NS5A from the endoplasmic reticulum to the surface of lipid droplets, and modification of the HCV replication complex. Computational target-based _in silico_ research suggests that elbasvir may carry activity at several proteins required for replication of SARS-CoV-2 - namely RNA-dependent RNA polymerase, helicase, and papain-like proteinase - although specific activity has yet to be affirmed by follow-up clinical studies. | |
Número CAS |
1370468-36-2 |
Fórmula molecular |
C49H55N9O7 |
Peso molecular |
882.0 g/mol |
Nombre IUPAC |
methyl N-[1-[2-[5-[3-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C49H55N9O7/c1-27(2)41(54-48(61)63-5)45(59)56-20-10-14-37(56)43-50-25-34(52-43)30-17-19-36-32(22-30)23-39-33-18-16-31(24-40(33)65-47(58(36)39)29-12-8-7-9-13-29)35-26-51-44(53-35)38-15-11-21-57(38)46(60)42(28(3)4)55-49(62)64-6/h7-9,12-13,16-19,22-28,37-38,41-42,47H,10-11,14-15,20-21H2,1-6H3,(H,50,52)(H,51,53)(H,54,61)(H,55,62) |
Clave InChI |
BVAZQCUMNICBAQ-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC |
SMILES isomérico |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2N=CC(=N2)C3=CC4=C(C=C3)N5[C@@H](OC6=C(C5=C4)C=CC(=C6)C7C=NC(=N7)[C@@H]8CCCN8C(=O)[C@H](C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC |
SMILES canónico |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC |
Apariencia |
solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MK8742; MK-8742; MK 8742; Elbasvir; Zepatier. |
Origen del producto |
United States |
Q1: What is the mechanism of action of Elbasvir?
A1: this compound is a potent and selective inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A). [, , , , ] It exerts its antiviral activity by binding to NS5A and interfering with its function, which is essential for viral replication. [, ]
Q2: How does this compound's binding to NS5A inhibit HCV replication?
A2: While the exact mechanism is not fully elucidated, this compound's binding to NS5A disrupts critical viral processes, including RNA replication and virion assembly. [, , ] This disruption ultimately halts the production of new viral particles.
Q3: Does this compound target specific HCV genotypes?
A3: Yes, this compound exhibits potent antiviral activity against HCV genotypes 1a, 1b, 4, and 6. [, , , , ] It also shows activity against genotypes 2a and 3a, but the response may be less pronounced. []
Q4: Are there differences in this compound's effectiveness against different HCV genotypes?
A4: Yes, clinical trials have shown that this compound is highly effective in treating genotypes 1 and 4 infections. [] The efficacy against other genotypes can vary, and factors like the presence of resistance-associated substitutions need to be considered. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: This information is not explicitly provided within the provided research abstracts.
Q6: Is there any spectroscopic data available for this compound?
A6: The provided research abstracts do not offer specific spectroscopic data for this compound.
Q7: Does this compound possess any catalytic properties?
A7: this compound is not known to exhibit catalytic properties. Its mechanism of action primarily involves binding and inhibiting a specific viral protein.
Q8: Have computational methods been used to study this compound?
A9: Yes, computational docking simulations have been employed to predict the binding affinity of this compound to various SARS-CoV-2 proteins, suggesting a potential for repurposing the drug for COVID-19 treatment. []
Q9: Are there ongoing efforts to modify this compound's structure to improve its activity?
A11: While the provided abstracts do not directly mention ongoing structural modifications of this compound, the research highlights the importance of understanding the impact of HCV NS5A mutations on drug resistance. [, ] This understanding can guide future drug design efforts to overcome resistance and potentially target a broader range of HCV genotypes.
Q10: What SHE (Safety, Health, and Environment) regulations are relevant to this compound's development and manufacturing?
A10: The provided research primarily focuses on the clinical efficacy and safety of this compound, without delving into specific SHE regulations related to its development and manufacturing.
Q11: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?
A14: While the provided abstracts do not detail the complete ADME profile of this compound, research indicates that it is primarily excreted through feces. [] It does not require dosage adjustments in patients with renal impairment. []
Q12: What are the pharmacokinetic interactions of this compound with other medications?
A12: Studies have explored this compound's pharmacokinetic interactions with various drugs, including:
- HIV Protease Inhibitors: Co-administration with HIV protease inhibitors (atazanavir, lopinavir, darunavir) significantly increases Grazoprevir exposure, leading to a contraindication for their combined use. []
- Famotidine and Pantoprazole: Gastric acid-reducing agents like famotidine and pantoprazole do not significantly alter the pharmacokinetics of this compound. []
- Raltegravir and Dolutegravir: No clinically relevant drug interactions were observed when this compound was co-administered with HIV integrase inhibitors raltegravir or dolutegravir. []
- Tenofovir Disoproxil Fumarate (TDF): Co-administration with TDF does not result in clinically significant changes in tenofovir exposure. []
- Doravirine: Co-administration with doravirine results in a modest increase in doravirine exposure, but this is not considered clinically meaningful. []
- Warfarin: this compound, when co-administered with Grazoprevir, can decrease warfarin sensitivity during treatment, which recovers after treatment completion. []
Q13: Has the efficacy of this compound been demonstrated in preclinical models?
A16: Yes, this compound has demonstrated potent antiviral activity in preclinical studies using HCV replicons, which are cell-based systems that mimic viral replication. [, , ] These studies have been crucial in evaluating its activity against various HCV genotypes and resistance-associated variants.
Q14: What do clinical trials tell us about the efficacy of this compound in treating HCV infection?
A17: Extensive clinical trials have demonstrated that this compound, in combination with Grazoprevir, achieves high sustained virologic response rates (SVR12) in patients with HCV genotype 1, 4, and 6 infections. [, , , , ] These trials have included diverse patient populations, including those with cirrhosis, HIV co-infection, and advanced chronic kidney disease.
Q15: What are the common mechanisms of resistance to this compound?
A18: The most common resistance mechanism involves amino acid substitutions in the HCV NS5A protein, particularly at positions 28, 30, 31, and 93. [, , , ] These substitutions can alter this compound's binding affinity, reducing its effectiveness.
Q16: Does this compound exhibit cross-resistance with other HCV antiviral drugs?
A19: While this compound shows no cross-resistance with NS3/4A protease inhibitors like Grazoprevir, [] cross-resistance can occur with other NS5A inhibitors. [] The specific substitutions in the NS5A protein determine the extent of cross-resistance.
Q17: Are there any specific drug delivery strategies being explored to improve the delivery of this compound?
A17: The provided research abstracts do not discuss specific drug delivery strategies for this compound.
Q18: What analytical methods are used to quantify this compound in biological samples?
A18: Several analytical methods have been developed and validated for quantifying this compound in various matrices:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and specific method has been used to quantify this compound in human plasma. [, ]
- High-performance liquid chromatography (HPLC): Various HPLC methods, including RP-HPLC (reverse-phase HPLC), have been developed for the simultaneous determination of this compound and Grazoprevir in bulk and pharmaceutical dosage forms. [, , , , ]
Q19: What is the environmental impact of this compound?
A19: This information is not discussed within the scope of the provided research abstracts.
Q20: What is known about the dissolution and solubility properties of this compound?
A20: Specific dissolution and solubility data are not detailed within the provided research abstracts.
Q21: How are the analytical methods used for this compound validated?
A26: Developed analytical methods for this compound, particularly the LC-MS/MS and HPLC methods, undergo rigorous validation according to guidelines set by regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [, , , , ] This validation ensures that the methods are accurate, precise, specific, and reliable for their intended purpose.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.